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Compound of Interest

Compound Name: Ethyl 2-methyl-4-pentenoate

An In-depth Technical Guide to Ethyl 2-methyl-4-pentenoate

This guide provides a comprehensive overview of ethyl 2-methyl-4-pentenoate (CAS 53399-
81-8), tailored for researchers, scientists, and professionals in drug development. It covers the
compound's structural and physicochemical properties, spectroscopic data, and detailed
synthesis protocols.

Compound Identification and Structure

Ethyl 2-methyl-4-pentenoate is a fatty acid ester recognized for its fruity aroma.[1] It is utilized
in the flavor and fragrance industry and serves as a potential building block in organic
synthesis.[1]

Structural Formula:
The linear formula for ethyl 2-methyl-4-pentenoate is H.C=CHCH2CH(CHs)CO2C2Hs.[2]

Table 1: Structural and Chemical Identifiers
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Identifier Value

IUPAC Name ethyl 2-methylpent-4-enoate[2]
CAS Number 53399-81-8|2]

Molecular Formula CsH1402[2]

Molecular Weight 142.20 g/mol [2]

SMILES CCOC(=0)C(C)CC=C[2]

| INChl Key | BDBGKYIBDXAVMX-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of ethyl 2-methyl-4-pentenoate are summarized below.
This data is essential for handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

Property Value Source(s)
Appearance Colorless to Yellow Liquid [1]
Density 0.873 g/mL at 25 °C [3]
Boiling Point 153-155 °C [3]
Refractive Index n20/D 1.417 [3]
Flash Point 41 °C (105.8 °F) - closed cup [2]

- Insoluble in water; soluble in
Solubility L [3]
ethanol and non-volatile oils.

| Vapor Pressure | 3.25 mmHg at 25 °C |[3] |

Spectroscopic Data
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Spectroscopic data is critical for the structural elucidation and purity assessment of ethyl 2-
methyl-4-pentenoate. While detailed peak lists are best viewed in spectral databases, this
section summarizes the key expected characteristics.

Table 3: Summary of Spectroscopic Data

Technique Description

Spectra are available in databases such
as PubChem and SpectraBase. Key
signals would include multiplets for the
vinyl protons (H2C=CH-), a multiplet for

'H NMR the allylic protons (-CHz-), a multiplet for
the chiral proton (-CH(CHs)-), a quartet
and a triplet for the ethyl ester group (-
OCH:zCHs), and a doublet for the methyl
group (-CH(CHs)-).[2]

Spectral data is available for viewing in public

databases. Expected signals would include

peaks for the carbonyl carbon of the ester, the
13C NMR _ _ _

vinyl carbons, the chiral carbon, the allylic

carbon, the carbons of the ethyl group, and the

methyl carbon.[2]

The IR spectrum shows characteristic
absorption bands. Key peaks include a strong
C=0 stretching vibration for the ester group
(around 1735 cm™1), C-O stretching vibrations
(around 1100-1200 cm™1), C=C stretching for
the alkene (around 1640 cm~1), and C-H
stretching for both sp? (above 3000 cm~1) and
sp? (below 3000 cm~1) hybridized carbons.[2][4]

Infrared (IR) Spectroscopy

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M*) at m/z
= 142. Common fragmentation patterns for esters would be observed, including the loss of the
ethoxy group (-OCzHs, m/z = 45) or the ethyl group (-Cz2Hs, m/z = 29), and rearrangements like
the McLafferty rearrangement.[4][5] |
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Full spectral data can be accessed through databases like PubChem[2] and the NIST
Chemistry WebBook.[2]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of ethyl 2-methyl-4-pentenoate are described in the
literature.

Synthesis via Claisen Rearrangement

This method involves the reaction of triethyl orthopropionate with allyl alcohol.
e Reactants:

o Triethyl orthopropionate

o Allyl alcohol

o Phosphoric acid (catalyst)
e Procedure:

o A mixture of triethyl orthopropionate and allyl alcohol is heated in an autoclave in the
presence of a catalytic amount of phosphoric acid. Note: Specific temperature and
pressure conditions are not detailed in the available literature.

o After the reaction, the autoclave is cooled and opened. Sodium bicarbonate (12.6 g) is
added to neutralize the phosphoric acid catalyst.[3]

o Astill base, such as Primol (30 g), is added to the reaction mixture.[3]

o The product is isolated via fractional distillation. A preliminary distillation at atmospheric
pressure up to 129 °C removes ethanol and ethyl propionate byproducts.[3]

o The final product, ethyl 2-methyl-4-pentenoate, is then distilled under reduced pressure
(40 mm Hg) at 75 °C.[3]
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* Yield: A reported yield for this method is 73.5%, based on the amount of triethyl
orthopropionate used.[3]

Synthesis via Selective Hydrogenation

This protocol involves the selective hydrogenation of ethyl 2-methyl-3,4-pentadienoate.
e Reactant:

o Ethyl 2-methyl-3,4-pentadienoate
e Reagents and Catalyst:

o Hydrogen (H2) gas

o Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) or Palladium on
Carbon (Pd/C)

o Inert solvent (e.g., ethanol) (optional)
e Procedure:

o The starting material, ethyl 2-methyl-3,4-pentadienoate, is dissolved in an inert solvent like
ethanol, if used.

o The catalyst (e.g., Lindlar catalyst, 5% Pd) is added to the mixture. The catalyst loading
can range from 0.125% to 2.0%.[6]

o The reaction vessel is purged with hydrogen gas, and the reaction is conducted under a
hydrogen pressure of 5 to 50 psig (20 psig is preferred to minimize side products).[6]

o The reaction is maintained at a temperature between 10 °C and 50 °C (a range of 25-35
°C is preferred). External cooling may be necessary as the reaction is exothermic.[6]

o The reaction progress is monitored until the starting material is consumed.

o Upon completion, the catalyst is removed by filtration.
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o The solvent is removed under reduced pressure. The resulting product is a mixture of
ethyl 2-methyl-4-pentenoate and ethyl 2-methyl-cis-3-pentenoate.[6]

o The desired product can be separated and purified from the mixture by fractional
distillation.[6]

Visualization of Synthesis Pathway

The following diagram illustrates the synthetic workflow for the selective hydrogenation of ethyl
2-methyl-3,4-pentadienoate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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